1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that features a unique fusion of pyrazole and quinoline rings with a dioxolo moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazole derivatives with quinoline intermediates, followed by cyclization and introduction of the dioxolo group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
1,3,4-thiadiazoles: Exhibits a broad spectrum of biological activities, including antimicrobial and anticancer properties
Uniqueness
1,3-diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific interactions with biological targets and its potential as a versatile scaffold for drug development .
Biological Activity
1,3-Diphenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a fused ring system that combines pyrazole and quinoline structures with a dioxolo moiety, which contributes to its distinct electronic properties and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C19H15N3O2 with a molecular weight of approximately 305.34 g/mol. Its unique structural characteristics allow for diverse chemical reactivity and biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting the proliferation of various cancer cell lines. Studies have reported significant cytotoxic effects against human cancer cells with IC50 values below 10 µM in some cases .
- Enzyme Inhibition : It acts as an inhibitor for several enzymes involved in critical cellular processes. Notably, it has been studied for its ability to inhibit topoisomerase IIα activity, which is essential for DNA replication and transcription in cancer cells .
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, although more research is needed to elucidate its spectrum of activity and mechanism of action.
The mechanism through which this compound exerts its biological effects primarily involves:
- Enzyme Interaction : The compound binds to the active sites of target enzymes like topoisomerases, preventing their normal function and leading to apoptosis in cancer cells.
- Cell Signaling Modulation : It may interact with various receptors on cell membranes, altering signaling pathways that control cell growth and survival.
Research Findings
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives of pyrazoloquinoline on six cancer cell lines (e.g., ACHN, HCT-15). The results indicated that specific derivatives exhibited significant growth inhibition (GI50 < 8 µM), highlighting the potential for developing these compounds into effective anticancer agents .
- Topoisomerase Inhibition : Another investigation focused on the ability of the compound to inhibit topoisomerase enzymes. The results demonstrated that certain derivatives showed comparable inhibition patterns to established drugs like etoposide at concentrations around 100 µM .
Properties
IUPAC Name |
3,5-diphenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2/c1-3-7-15(8-4-1)22-18-13-24-19-12-21-20(27-14-28-21)11-17(19)23(18)26(25-22)16-9-5-2-6-10-16/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGEUPOMACAJBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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